molecular formula C16H21N5O3 B2904841 6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878413-06-0

6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2904841
CAS No.: 878413-06-0
M. Wt: 331.376
InChI Key: CBRJPZKOEYHTKU-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
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Scientific Research Applications

Mesoionic Purinone Analogs and Their Synthesis

Mesoionic purinone analogs, closely related to the chemical structure of interest, demonstrate unique properties that enable hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, leading to various derivatives with potential applications in medicinal chemistry and material science (Coburn & Taylor, 1982).

Antiviral and Antihypertensive Activities

Derivatives of 7,8-polymethylenehypoxanthines, which share structural motifs with our compound of interest, have been synthesized and evaluated for antiviral and antihypertensive activities. These findings indicate the potential of such compounds in the development of new therapeutics (Nilov et al., 1995).

Oxidative Processes and Structural Analysis

Research into the oxidative behavior of similar heterocyclic compounds has provided insights into their chemical stability and reactivity. X-ray crystallography of oxidized derivatives has contributed to our understanding of their molecular structure, which is crucial for designing compounds with desired properties (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Antidepressant and Anxiolytic-like Activity

The synthesis and evaluation of novel derivatives, including those structurally related to our compound of interest, have shown potential antidepressant and anxiolytic-like activities. Such studies are foundational for the development of new psychiatric medications (Zagórska et al., 2016).

Antimicrobial Properties

Investigations into the antimicrobial properties of derivatives structurally related to our compound have highlighted their potential in addressing resistant bacterial infections. These findings underscore the importance of continued research into novel antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-7-19-8(2)9(3)20-12-13(17-15(19)20)18(6)16(24)21(14(12)23)10(4)11(5)22/h10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJPZKOEYHTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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